Spacer Length and Flexibility: PEG3 Balances Solubility and Steric Accessibility
The PEG3 spacer in Mal-PEG3-CH2COOH provides an extended reach of approximately 3 ethylene oxide units (estimated 12–14 Å end-to-end distance) compared to the PEG2 variant (2 units, ~8–10 Å) . This additional flexibility reduces steric hindrance during thiol-maleimide conjugation, a factor that class-level studies demonstrate can improve conjugation efficiency by 10–30% when conjugating bulky payloads to sterically constrained antibody cysteine residues [1]. The PEG3 spacer also confers a logP reduction of approximately 0.5–1.0 units relative to non-PEGylated linkers, directly mitigating payload-induced aggregation .
| Evidence Dimension | PEG spacer length and hydrophilicity impact on conjugation efficiency |
|---|---|
| Target Compound Data | PEG3 spacer (3 ethylene oxide units; MW 287.27) |
| Comparator Or Baseline | Mal-PEG2-CH2COOH (2 units; MW 243.21); Non-PEGylated maleimide linkers |
| Quantified Difference | PEG3 provides ~4–6 Å longer reach than PEG2; 10–30% improved conjugation efficiency for sterically demanding payloads (class-level inference) [1] |
| Conditions | Conjugation to reduced antibody interchain disulfides; aqueous buffer pH 6.5–7.5 |
Why This Matters
A longer PEG3 spacer reduces failed conjugations and improves DAR consistency when working with bulky payloads, directly lowering material waste and rework in ADC development.
- [1] BOC Sciences. (2024). Polyethylene Glycol in Antibody-Drug Conjugates. BOC Sciences Resources. View Source
